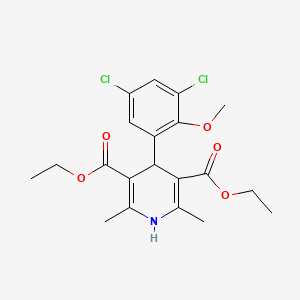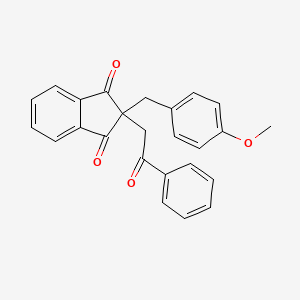![molecular formula C22H25N3O2 B5977699 N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound was first synthesized in 2009 by Pfizer Inc. and has been the subject of numerous scientific studies since then.
Wirkmechanismus
The mechanism of action of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide is primarily mediated through its interaction with the CB1 and CB2 receptors. This compound acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This, in turn, leads to the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to have potent analgesic and anti-inflammatory effects, which are primarily mediated through the CB1 receptor. Moreover, this compound has been found to have anti-tumor effects, which are mediated through the CB2 receptor. This compound has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has several advantages for lab experiments. It has high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and pharmacological effects of these receptors. Moreover, this compound has a long half-life, which makes it ideal for studying the long-term effects of cannabinoid receptor activation. However, this compound has some limitations, including its potential for abuse and its potential to produce adverse effects in humans.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide. One potential direction is the development of novel therapeutic agents based on this compound. Moreover, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential targets for therapeutic intervention. Additionally, more research is needed to determine the safety and efficacy of this compound in humans, which will require extensive clinical trials. Finally, the potential for abuse of this compound should be carefully evaluated, and appropriate regulatory measures should be implemented to ensure its safe and responsible use.
Synthesemethoden
The synthesis of N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide involves the reaction of indole-5-carboxamide with 1-(3-methoxybenzyl)piperidine in the presence of a catalyst. The resulting compound is then purified using various chromatography techniques to obtain the pure product. This method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. This compound has been shown to have potent analgesic, anti-inflammatory, and anti-tumor effects in preclinical studies. Moreover, this compound has been found to be effective in the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-20-6-2-4-16(12-20)14-25-11-3-5-19(15-25)24-22(26)18-7-8-21-17(13-18)9-10-23-21/h2,4,6-10,12-13,19,23H,3,5,11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVCYPGVTXMZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B5977619.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5977623.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5977627.png)
![N-(4-fluorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5977638.png)

![{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)
![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)